REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[C:7](=[O:9])[CH3:8].[C:10]([Mg]Br)#[CH:11]>O1CCCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[C:7]([OH:9])([C:10]#[CH:11])[CH3:8]
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Name
|
|
Quantity
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2.5 g
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Type
|
reactant
|
Smiles
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N1=C(N=CC=C1)C(C)=O
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Name
|
ethynylmagnesium bromide
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Quantity
|
60 mL
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Type
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reactant
|
Smiles
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C(#C)[Mg]Br
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring at room temperature under nitrogen atmosphere
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred at room temperature for 1 hr
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of saturated aqueous ammonium chloride (200 mL)
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Type
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EXTRACTION
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Details
|
The resulting solution was extracted with ethyl acetate (2×300 mL)
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Type
|
WASH
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Details
|
the combined organic layers were washed with brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica gel column, elution with ethyl acetate/petroleum ether (0:1-1:1)
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Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=C1)C(C)(C#C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |